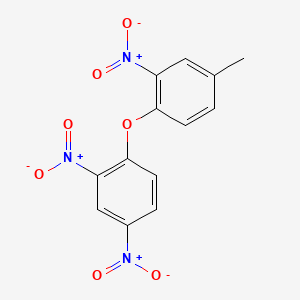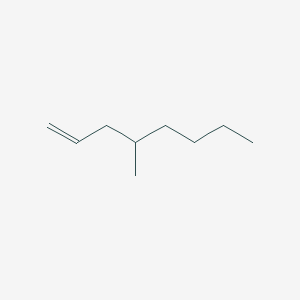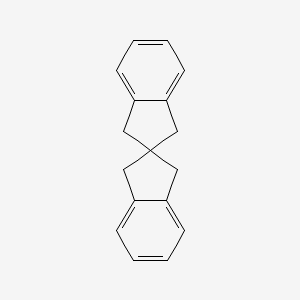
2,2'-Spirobiindan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Spirobiindan is a unique organic compound characterized by its spiro-connected indane units. This compound is known for its distinctive structural features, which include two indane rings connected through a single spiro carbon atom. The molecular formula of 2,2’-Spirobiindan is C17H16, and it has a molecular weight of 220.31 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobiindan typically involves the cyclization of appropriate precursors. One common method is the Lewis acid-catalyzed rearrangement of 1,1’-diphenyl-2,2’-spirobiindane-1,1’-diol. This reaction involves the use of a Lewis acid, such as aluminum chloride, to facilitate the cyclization process . Another method involves the alkylation of β-ketoesters followed by cyclization with polyphosphoric acid or tin(IV) chloride .
Industrial Production Methods
Industrial production of 2,2’-Spirobiindan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2’-Spirobiindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirobiindan-1,1’-dione derivatives.
Reduction: Reduction reactions can convert spirobiindan-1,1’-dione back to 2,2’-Spirobiindan.
Substitution: Substitution reactions can introduce various functional groups onto the indane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include spirobiindan-1,1’-dione derivatives, substituted spirobiindans, and various functionalized indane compounds .
科学的研究の応用
2,2’-Spirobiindan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of chiral crown ethers and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore the medicinal properties of spirobiindan derivatives, particularly in the development of new pharmaceuticals.
作用機序
The mechanism of action of 2,2’-Spirobiindan and its derivatives involves interactions with various molecular targets. For example, in ferroelectric liquid crystals, the compound induces spontaneous polarization by interacting with the liquid crystal host structure. This interaction is influenced by the substituents on the spirobiindan core and the conformational distribution of the molecule . In biological systems, spirobiindan derivatives may act as enzyme inhibitors or receptor agonists/antagonists, depending on their specific functional groups and molecular structure .
類似化合物との比較
Similar Compounds
Spirobiindane: Similar in structure but lacks the specific functional groups present in 2,2’-Spirobiindan.
Spirobiindan-1,1’-dione: An oxidized form of 2,2’-Spirobiindan with different reactivity and applications.
Chiral Crown Ethers: Derived from spirobiindan diols, these compounds exhibit unique chiral recognition properties.
Uniqueness
2,2’-Spirobiindan is unique due to its spiro-connected indane units, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications. The presence of chiral centers in some derivatives further enhances its utility in asymmetric synthesis and chiral recognition studies .
特性
CAS番号 |
7156-46-9 |
|---|---|
分子式 |
C17H16 |
分子量 |
220.31 g/mol |
IUPAC名 |
2,2'-spirobi[1,3-dihydroindene] |
InChI |
InChI=1S/C17H16/c1-2-6-14-10-17(9-13(14)5-1)11-15-7-3-4-8-16(15)12-17/h1-8H,9-12H2 |
InChIキー |
OWTYKPVEMNTKGY-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2CC13CC4=CC=CC=C4C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


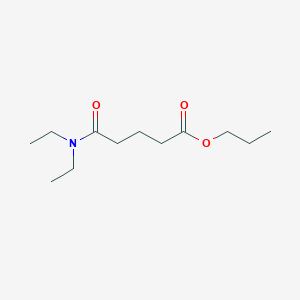
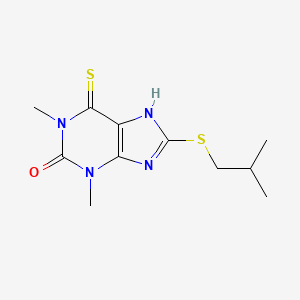
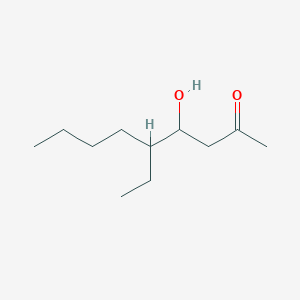

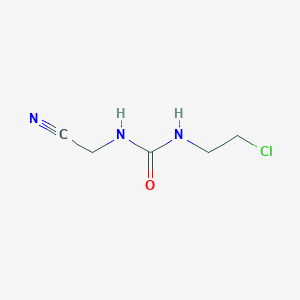
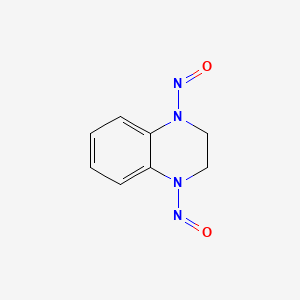
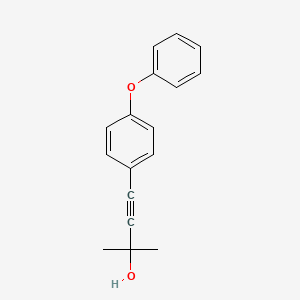
![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
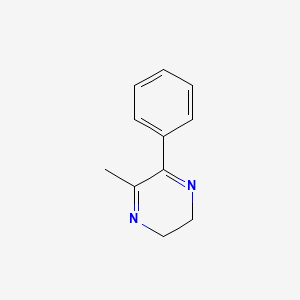
![1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14720844.png)


